2-Cyclohexylideneacetaldehyde

Vue d'ensemble

Description

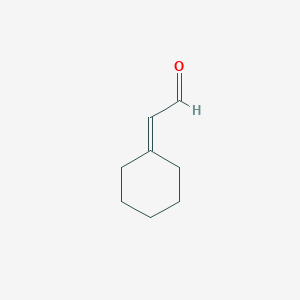

2-Cyclohexylideneacetaldehyde is an organic compound with the molecular formula C8H12O. It is characterized by a cyclohexylidene group attached to an acetaldehyde moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Mécanisme D'action

Target of Action

The primary target of 2-Cyclohexylideneacetaldehyde is organocatalytic formed dienamines . Dienamines are intermediates in various organic reactions and play a crucial role in the dynamic resolution of 2-Cyclohexylideneacetaldehydes .

Mode of Action

This compound interacts with its targets through a process known as organocatalytic dienamine [4+2] cycloaddition . In this process, the compound reacts with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst . This reaction leads to the formation of tricyclic products . The yield and enantioselectivity of these products are generally good to high, while the diastereoselectivity depends on the substituent in the 2-cyclohexylideneacetaldehydes .

Biochemical Pathways

The biochemical pathway affected by this compound involves the dynamic resolution of the compound itself . This process is directed by a dynamic thermodynamic pathway, as suggested by experimental observations and DFT-calculations .

Result of Action

The interaction of this compound with its targets results in the formation of tricyclic products . These products are formed in good to high yield and excellent enantioselectivity

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a diarylprolinol-silyl ether catalyst is necessary for the compound to interact with its targets . Additionally, the substituent in the 2-cyclohexylideneacetaldehydes can affect the diastereoselectivity of the resulting products . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

It has been shown to undergo dynamic resolution through organocatalytic dienamine [4+2] cycloaddition . This process involves the reaction of racemic 2-Cyclohexylideneacetaldehyde with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is known to participate in organocatalytic dienamine [4+2] cycloaddition , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Cyclohexylideneacetaldehyde can be synthesized through the Wittig reaction, which involves the reaction of cyclohexanone with diethyl 2-(cyclohexylamino)vinylphosphonate in the presence of sodium hydride and tetrahydrofuran. The reaction is carried out under nitrogen atmosphere at low temperatures (0-5°C) to ensure complete reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is typically purified through distillation under reduced pressure .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclohexylideneacetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

2-Cyclohexylideneacetaldehyde has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of fine chemicals and specialty materials

Comparaison Avec Des Composés Similaires

Cyclohexanone: A precursor in the synthesis of 2-Cyclohexylideneacetaldehyde.

Cyclohexylamine: Another related compound used in organic synthesis.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates in organocatalytic processes sets it apart from other similar compounds .

Activité Biologique

2-Cyclohexylideneacetaldehyde, also known as (Z)-2-(3,3-dimethylcyclohexylidene)acetaldehyde, is a compound of interest due to its diverse biological activities and applications in various fields, including agriculture and chemistry. This article delves into its biological activity, focusing on its effects on insects, potential applications in pest control, and other relevant biological interactions.

- Molecular Formula : C10H16O

- Molecular Weight : 152.24 g/mol

- Structure : The compound features a cyclohexylidene group attached to an acetaldehyde moiety, which contributes to its reactivity and biological interactions.

Biological Activity Overview

This compound has been primarily studied for its role as an aggregation attractant in certain insect species. Its effectiveness as a pheromone component highlights its significance in pest management strategies.

Insect Attraction

Research has shown that this compound is part of a ternary mixture that attracts the sugar-beet weevil (Bothynoderes punctiventris). Field tests indicated that traps baited with this compound yielded significant catches of both male and female weevils, suggesting its potential use in integrated pest management (IPM) systems .

Case Study 1: Sugar-Beet Weevil Attraction

A study conducted in Hungary and Serbia evaluated the attractiveness of various synthetic lures including this compound. The findings indicated:

- Trap Efficacy : Traps baited with a mix containing this compound captured high numbers of weevils.

- Isomer Influence : The (E)-isomer of the compound showed a higher attraction level compared to the (Z)-isomer, indicating the importance of stereochemistry in biological activity .

| Component | Attraction Level | Isomer Type |

|---|---|---|

| This compound | High | (Z) |

| Grandlure IV | Higher | (E) |

Case Study 2: Chemical Communication in Coleoptera

Another study highlighted the role of this compound in chemical communication among beetles. The compound was identified as a significant component in pheromone blends used by certain species within the Curculionidae family. This suggests potential applications not only in pest control but also in understanding ecological interactions among species .

Potential Applications

Given its biological activity, this compound can be utilized in several applications:

- Pest Control : As an attractant for traps targeting specific pests like the sugar-beet weevil.

- Ecological Research : Understanding interspecies communication and behavior.

- Synthetic Biology : Developing new pheromone-based strategies for pest management.

Propriétés

IUPAC Name |

2-cyclohexylideneacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMVPTHPBIDWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456047 | |

| Record name | 2-cyclohexylideneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-63-9 | |

| Record name | 2-cyclohexylideneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.